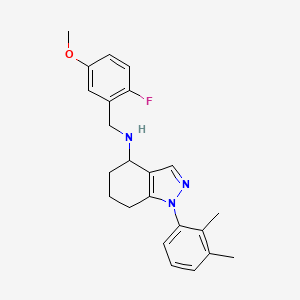![molecular formula C13H20NO4P B6123740 [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid](/img/structure/B6123740.png)
[3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid: is a phosphonic acid derivative that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a phosphonic acid group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutylamine and phenylacetic acid.
Acylation Reaction: The phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 3-methylbutylamine to form the corresponding amide.
Phosphonation: The final step involves the introduction of the phosphonic acid group. This can be achieved using reagents like phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to achieve high yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.
Substitution: The phosphonic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The phosphonic acid group can mimic phosphate groups, making the compound a potential inhibitor of enzymes that interact with phosphate substrates.
Signal Transduction: It can modulate signaling pathways by interacting with specific molecular targets.
Medicine:
Antiviral Agents: The compound has shown potential as an antiviral agent by inhibiting viral replication.
Bone Health: Phosphonic acid derivatives are known for their ability to bind to bone minerals, making them useful in the treatment of bone-related disorders.
Industry:
Agriculture: The compound can be used as a herbicide or pesticide due to its ability to disrupt essential biological processes in plants and pests.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
作用机制
The mechanism of action of [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate substrates. This binding can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features.
Phosphonic Acid: The parent compound of phosphonic acid derivatives.
Aminophosphonates: Compounds containing both amino and phosphonic acid groups.
Uniqueness:
Structural Complexity: [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid has a unique combination of functional groups that confer distinct chemical and biological properties.
属性
IUPAC Name |
[3-methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO4P/c1-10(2)8-13(19(16,17)18)14-12(15)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBNNKXEXPODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(=O)CC1=CC=CC=C1)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide](/img/structure/B6123662.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)

![2-[4-(2-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE](/img/structure/B6123745.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
